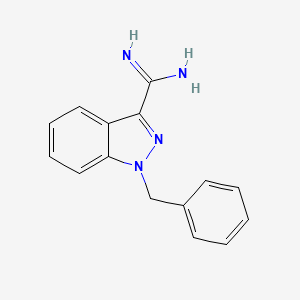

1-Benzyl-1H-indazole-3-carboximidamide

Description

Properties

Molecular Formula |

C15H14N4 |

|---|---|

Molecular Weight |

250.30 g/mol |

IUPAC Name |

1-benzylindazole-3-carboximidamide |

InChI |

InChI=1S/C15H14N4/c16-15(17)14-12-8-4-5-9-13(12)19(18-14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H3,16,17) |

InChI Key |

CTUOMVOHKYLGRC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C(=N)N |

Origin of Product |

United States |

Preparation Methods

Nitration and Reduction of Indazole Precursors

The synthesis often starts with nitration of a substituted benzene derivative, such as 2-methylnitrobenzene, using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. Subsequent reduction of the nitro group to an amine is achieved via catalytic hydrogenation with palladium on carbon (Pd/C) in methanol under hydrogen gas (H₂) at ambient pressure.

Cyclization to Form the Indazole Core

Cyclization of the intermediate diamine is facilitated by heating in the presence of a dehydrating agent, such as polyphosphoric acid (PPA), at 120–140°C for 4–6 hours. This step yields the 1H-indazole scaffold, which is critical for subsequent functionalization.

Benzylation at the N1 Position

Benzylation is performed using benzyl bromide (C₆H₅CH₂Br) in anhydrous acetone, with potassium carbonate (K₂CO₃) as a base, under reflux conditions for 8–12 hours. This step introduces the benzyl group at the N1 position, generating 1-benzyl-1H-indazole in yields exceeding 75%.

Introduction of the Carboximidamide Group

The final step involves converting the 3-cyano derivative of 1-benzyl-1H-indazole to the carboximidamide functionality. This is achieved via a Pinner reaction, where the nitrile group is treated with anhydrous hydrogen chloride (HCl) in methanol, followed by ammonolysis with ammonium hydroxide (NH₄OH). The reaction proceeds at 0–5°C for 24 hours, yielding the target compound with a purity >95% after recrystallization from ethanol.

Table 1: Reaction Conditions for Traditional Synthesis

Palladium-Catalyzed C–H Amination

Recent advances leverage transition metal catalysis to streamline indazole synthesis. Charette et al. demonstrated a palladium-catalyzed intramolecular C–H amination of aminohydrazones, yielding 1H-indazoles in a single step. For 1-benzyl-1H-indazole-3-carboximidamide, this method involves:

- Preparation of a trifluoromethanesulfonyl-activated hydrazone precursor.

- Cyclization using Pd(OAc)₂ (5 mol%) with Xantphos as a ligand in toluene at 100°C for 12 hours.

This approach reduces the need for harsh acidic conditions and improves regioselectivity, achieving yields of 80–85%.

Metal-Free Oxidative Cyclization

Zhang et al. reported a metal-free route using [bis(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant. The protocol involves:

- Condensation of arylhydrazines with aldehydes to form hydrazones.

- Oxidative cyclization with PIFA (1.2 equiv) in dichloromethane (DCM) at room temperature for 3 hours.

This method is advantageous for substrates sensitive to metal contamination, providing 1H-indazoles in 70–75% yield.

Halogenomethyl Intermediate Pathway

A patent by WO2011015502A1 outlines an alternative route via halogenomethyl intermediates:

- Chlorination : Treatment of 1-benzyl-3-hydroxymethyl-1H-indazole with thionyl chloride (SOCl₂) in DCM at 0°C for 2 hours yields the 3-chloromethyl derivative.

- Nucleophilic Substitution : Reaction with sodium methoxide (NaOMe) in dimethylformamide (DMF) at 60°C for 6 hours introduces the methoxy group, which is subsequently amidated using ammonium chloride (NH₄Cl) in ethanol.

Table 2: Halogenomethyl Pathway Optimization

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| SOCl₂ Equivalents | 1.5 equiv | Maximizes chlorination (88%) |

| Reaction Temperature | 0°C → RT | Prevents decomposition |

| Amidation Time | 24 h | Ensures complete conversion |

Comparative Analysis and Challenges

Table 3: Method Comparison

| Method | Advantages | Limitations |

|---|---|---|

| Traditional | High reproducibility | Multi-step, low atom economy |

| Palladium-Catalyzed | Single-step, high yield | Costly catalysts |

| Metal-Free | No metal residues | Moderate yields |

| Halogenomethyl | Scalable | Toxic reagents (SOCl₂) |

| Microwave | Rapid | Specialized equipment required |

Key challenges include the handling of toxic reagents (e.g., SOCl₂) and the need for inert atmospheres in catalytic methods. Future directions may focus on photocatalytic or enzymatic approaches to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1H-indazole-3-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

1-Benzyl-1H-indazole-3-carboximidamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

Mechanism of Action

The mechanism of action of 1-Benzyl-1H-indazole-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it may interact with DNA or proteins, leading to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

*Calculated based on molecular formula C15H14N4.

Key Observations :

- The additional nitrogen in indazole may enhance metabolic stability over benzimidazole .

- Aldehydes () are electrophilic but less stable in physiological conditions .

Key Observations :

- IDO1 Inhibitors (): Benzimidazole-carboxamide derivatives (e.g., Compound 27) show potent indoleamine 2,3-dioxygenase-1 (IDO1) inhibition, a target in cancer immunotherapy. The carboxamide group likely engages in hydrogen bonding with heme cofactors . The target compound’s carboximidamide may offer stronger basicity for enhanced inhibition.

- Synthetic Cannabinoids (): The indazole-3-carboxylate scaffold is common in designer cannabinoids. Ester groups (e.g., isobutyl) modulate lipophilicity and receptor binding .

Key Observations :

- Synthetic Efficiency : High yields (e.g., 86% for Compound 27) are achieved via carboxamide coupling, suggesting analogous routes for the target compound .

- Stability : Carboximidamides are generally hygroscopic and require controlled storage, unlike esters () or carboxylic acids (), which exhibit longer shelf lives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Benzyl-1H-indazole-3-carboximidamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from indazole precursors. For example, carboximidamide derivatives can be synthesized via amidoxime intermediates, followed by alkylation with benzyl halides. Reaction optimization includes testing catalysts (e.g., manganese(IV) oxide in dichloromethane at 85% yield ), solvent selection (polar aprotic solvents like DMF), and temperature control (60–80°C). Purity is validated using HPLC (≥97% purity standards as per pharmacopeial guidelines ).

Q. Which analytical techniques are critical for characterizing 1-Benzyl-1H-indazole-3-carboximidamide?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm benzyl and carboximidamide substituents.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.

- Chromatography : Reverse-phase HPLC with C18 columns, using pharmacopeial reference standards (e.g., BP609 or EP Reference Standards) for calibration .

- UV/Vis Spectroscopy : λmax determination (e.g., 301 nm for related indazole derivatives ).

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at -20°C in inert, anhydrous solvents (e.g., acetonitrile) to prevent hydrolysis. Use airtight containers under nitrogen to avoid oxidation. Stability studies indicate ≥5-year integrity under these conditions . Safety protocols include using PPE (gloves, goggles) and referencing SDS guidelines for spill management .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be systematically addressed?

- Methodological Answer :

- Assay Variability : Compare experimental conditions (e.g., cell lines, incubation times). For example, discrepancies in IC50 values may arise from differences in cell viability assays (MTT vs. ATP-based).

- Compound Purity : Validate purity via HPLC; impurities >3% can skew activity results .

- Structural Confirmation : Re-analyze batch samples with NMR to rule out degradation .

Q. What experimental designs are recommended to elucidate the mechanism of action of 1-Benzyl-1H-indazole-3-carboximidamide in cellular models?

- Methodological Answer :

- Dose-Response Studies : Use logarithmic concentration ranges (1 nM–100 µM) to determine EC50/IC50.

- Pathway Analysis : Pair with siRNA knockdown or CRISPR-Cas9 gene editing to identify target pathways.

- Competitive Binding Assays : Radiolabeled ligands or fluorescence polarization to assess receptor affinity.

Q. How can synthesis routes be optimized to improve yield and scalability for research applications?

- Methodological Answer :

- Catalyst Screening : Test transition-metal catalysts (e.g., Ru complexes ) for benzylation efficiency.

- Solvent Optimization : Compare polar vs. non-polar solvents; dichloromethane shows higher yields for indazole alkylation .

- Flow Chemistry : Implement continuous flow reactors to enhance reproducibility and reduce reaction times.

Q. What strategies validate the compound’s activity in complex biological systems (e.g., 3D cell cultures or in vivo models)?

- Methodological Answer :

- 3D Spheroid Models : Use high-content imaging to assess penetration and efficacy in tumor spheroids.

- Pharmacokinetics (PK) : Administer via IV/oral routes in rodent models, with LC-MS/MS quantification of plasma concentrations.

- Metabolite Profiling : Identify active metabolites using hepatic microsomal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.